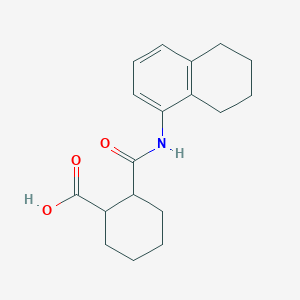methanone](/img/structure/B269661.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone, also known as BDF-8634, is a novel small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family and plays a crucial role in T-cell activation and differentiation. BDF-8634 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
作用机制
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone works by inhibiting the activity of PKCθ, which plays a crucial role in T-cell activation and differentiation. PKCθ is involved in the downstream signaling of the T-cell receptor, and its activation leads to the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone binds to the ATP-binding site of PKCθ, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines in T-cells, leading to a reduction in inflammation. It has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has several advantages for lab experiments, including its specificity for PKCθ, its favorable pharmacokinetic profile, and its demonstrated efficacy in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. One area of interest is its potential as a therapeutic agent for other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Another direction is to investigate the safety and efficacy of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone in clinical trials in humans. Additionally, the development of more potent and selective inhibitors of PKCθ could lead to improved therapeutic options for these diseases.
合成方法
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanol in the presence of a base to form the intermediate [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. The intermediate is then purified by column chromatography to obtain the final product.
科学研究应用
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. In a preclinical study, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone was found to inhibit the activation of PKCθ in T-cells, leading to a reduction in the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone also demonstrated efficacy in a mouse model of rheumatoid arthritis, where it reduced joint inflammation and bone destruction.
属性
产品名称 |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone |
|---|---|
分子式 |
C18H14BrF4N3O2 |
分子量 |
460.2 g/mol |
IUPAC 名称 |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(6-bromo-2-cyclopropylquinolin-4-yl)methanone |
InChI |
InChI=1S/C18H14BrF4N3O2/c19-9-3-4-12-10(5-9)11(6-13(24-12)8-1-2-8)16(27)26-18(28,17(22)23)7-14(25-26)15(20)21/h3-6,8,15,17,28H,1-2,7H2 |
InChI 键 |
QCGPTIWVWRWHLD-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
规范 SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)


![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)

![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)

